Ibu3al(tmp)li
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Overview
Description
Lithium triisobutyl(2,2,6,6 tetramethylpiperdino)aluminate solution, 0.25 M in tetrahydrofuran, is a specialized organometallic reagent. It is used in various chemical reactions, particularly in organic synthesis. This compound is known for its unique reactivity and stability, making it a valuable tool in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium triisobutyl(2,2,6,6 tetramethylpiperdino)aluminate involves the reaction of triisobutylaluminum with lithium 2,2,6,6-tetramethylpiperidide in tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent any unwanted side reactions with moisture or oxygen. The reaction conditions include maintaining a low temperature to control the reactivity of the organometallic reagents.
Industrial Production Methods
In an industrial setting, the production of lithium triisobutyl(2,2,6,6 tetramethylpiperdino)aluminate follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product. The solution is then standardized to a concentration of 0.25 M in tetrahydrofuran and stored under appropriate conditions to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
Lithium triisobutyl(2,2,6,6 tetramethylpiperdino)aluminate undergoes various types of chemical reactions, including:
Nucleophilic substitution: It can act as a nucleophile in substitution reactions, replacing leaving groups in organic molecules.
Reduction: It can reduce certain functional groups, such as carbonyl compounds, to their corresponding alcohols.
Complex formation: It can form complexes with other metal ions or organic molecules, enhancing its reactivity and selectivity.
Common Reagents and Conditions
Common reagents used in reactions with lithium triisobutyl(2,2,6,6 tetramethylpiperdino)aluminate include halides, carbonyl compounds, and other electrophiles. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis of the organometallic reagent. The temperature and solvent choice, such as tetrahydrofuran, are crucial for controlling the reaction kinetics and outcomes.
Major Products
The major products formed from reactions involving lithium triisobutyl(2,2,6,6 tetramethylpiperdino)aluminate depend on the specific reaction conditions and substrates used. Common products include substituted alkanes, alcohols, and complex organometallic compounds.
Scientific Research Applications
Lithium triisobutyl(2,2,6,6 tetramethylpiperdino)aluminate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Organic synthesis: It is used to introduce isobutyl groups into organic molecules, facilitating the synthesis of complex organic compounds.
Catalysis: It serves as a catalyst or catalyst precursor in various organic transformations, including polymerization and cross-coupling reactions.
Material science: It is used in the preparation of advanced materials, such as metal-organic frameworks and nanomaterials.
Pharmaceutical research: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism by which lithium triisobutyl(2,2,6,6 tetramethylpiperdino)aluminate exerts its effects involves the coordination of the aluminum center with the substrate, followed by nucleophilic attack or reduction. The lithium ion plays a role in stabilizing the reactive intermediates and facilitating the transfer of the isobutyl groups. The specific pathways and molecular targets depend on the nature of the substrate and the reaction conditions.
Comparison with Similar Compounds
Lithium triisobutyl(2,2,6,6 tetramethylpiperdino)aluminate is unique due to its combination of isobutyl groups and the sterically hindered 2,2,6,6-tetramethylpiperidino ligand. Similar compounds include:
Lithium tri-tert-butoxyaluminum hydride: Used for selective reductions.
Lithium diisobutyl-tert-butoxyaluminum hydride: Known for its reducing properties.
Lithium diphenylphosphide: Used in nucleophilic substitution reactions.
These compounds share some reactivity patterns but differ in their specific applications and selectivity, highlighting the unique properties of lithium triisobutyl(2,2,6,6 tetramethylpiperdino)aluminate.
Properties
Molecular Formula |
C21H45AlLiN |
---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
lithium;tris(2-methylpropyl)-(2,2,6,6-tetramethylpiperidin-1-yl)alumanuide |
InChI |
InChI=1S/C9H18N.3C4H9.Al.Li/c1-8(2)6-5-7-9(3,4)10-8;3*1-4(2)3;;/h5-7H2,1-4H3;3*4H,1H2,2-3H3;;/q-1;;;;;+1 |
InChI Key |
BQLCOQIMNSUGPR-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(C)C[Al-](CC(C)C)(CC(C)C)N1C(CCCC1(C)C)(C)C |
Origin of Product |
United States |
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